Thallium-201

Myocardial perfusion imaging Radiopharmaceutical pharmacokinetics SPECT tracer comparison

Thallium-201 (Tl-201, CAS 15064-65-0) is a cyclotron-produced, potassium-analog radiopharmaceutical administered as thallous chloride injection for single-photon emission computed tomography (SPECT) myocardial perfusion imaging (MPI). Tl-201 decays by electron capture to stable mercury-201 with a physical half-life of approximately 73 hours, emitting characteristic X-rays in the 68-83 keV range (94.4-95% abundance) and gamma photons at 135 keV and 167 keV for clinical detection.

Molecular Formula Tl
Molecular Weight 200.9708 g/mol
CAS No. 15064-65-0
Cat. No. B079191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThallium-201
CAS15064-65-0
Synonyms201Tl radioisotope
Thallium-201
Tl-201 radioisotope
Molecular FormulaTl
Molecular Weight200.9708 g/mol
Structural Identifiers
SMILES[Tl]
InChIInChI=1S/Tl/i1-3
InChIKeyBKVIYDNLLOSFOA-OIOBTWANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thallium-201 (Tl-201) Thallous Chloride Radiopharmaceutical Procurement for Myocardial Perfusion Imaging: SPECT Tracer Comparison Guide


Thallium-201 (Tl-201, CAS 15064-65-0) is a cyclotron-produced, potassium-analog radiopharmaceutical administered as thallous chloride injection for single-photon emission computed tomography (SPECT) myocardial perfusion imaging (MPI). Tl-201 decays by electron capture to stable mercury-201 with a physical half-life of approximately 73 hours, emitting characteristic X-rays in the 68-83 keV range (94.4-95% abundance) and gamma photons at 135 keV and 167 keV for clinical detection [1][2]. Unlike technetium-99m-based perfusion agents (Tc-99m sestamibi, Tc-99m tetrofosmin), Tl-201 undergoes time-dependent redistribution from the myocardium following initial uptake—a unique pharmacokinetic property that enables a single-injection stress-redistribution imaging protocol for the simultaneous assessment of stress-induced ischemia and myocardial viability [3][4]. Tl-201 is transported across myocardial cell membranes primarily via the Na⁺-K⁺ ATPase pump, with greater than 85% first-pass extraction by viable cardiomyocytes [3][5].

Why Tc-99m Sestamibi or Tc-99m Tetrofosmin Cannot Substitute for Thallium-201 in Specific Clinical Scenarios


Despite the widespread clinical adoption of Tc-99m-labeled perfusion tracers for routine SPECT MPI due to superior imaging physics (140 keV photopeak) and lower patient radiation exposure, Tl-201 possesses distinct biokinetic properties that preclude simple interchange in several high-value clinical applications. Tl-201 exhibits a blood clearance half-time of less than 30 seconds and a first-pass myocardial extraction fraction exceeding 88%, compared with the greater than 1-minute blood clearance half-time and 50-60% extraction fraction of Tc-99m sestamibi [1]. This differential extraction produces higher image contrast between normally perfused and ischemic myocardial regions with Tl-201 [1]. More critically, Tl-201 is the only commercially available SPECT perfusion tracer that undergoes time-dependent redistribution—a continuous dynamic exchange between the myocardial intracellular compartment and the systemic blood pool—enabling the discrimination of reversible ischemia from fixed infarction using a single radiopharmaceutical injection [2][3]. Tc-99m sestamibi and tetrofosmin exhibit minimal to no clinically meaningful redistribution, necessitating separate rest and stress injections on the same day or separate days for comparable diagnostic information [2]. Furthermore, in the detection of myocardial viability in patients with chronic coronary artery disease and left ventricular dysfunction, studies have demonstrated that Tl-201 rest-redistribution or reinjection protocols provide superior identification of viable hibernating myocardium compared with Tc-99m sestamibi imaging [4][5]. These mechanistic and performance differences establish specific, evidence-based procurement justifications for Tl-201 that cannot be satisfied by Tc-99m-labeled alternatives.

Thallium-201 Differential Evidence Guide: Quantitative Comparator Data for Scientific Procurement Decisions


Myocardial First-Pass Extraction Fraction and Blood Clearance: Tl-201 versus Tc-99m Sestamibi

Thallium-201 demonstrates substantially superior first-pass myocardial extraction and more rapid blood clearance compared with Tc-99m sestamibi, producing higher contrast between normal and ischemic myocardial regions on perfusion images. The blood clearance half-time of Tl-201 is less than 30 seconds, while Tc-99m sestamibi exceeds 1 minute. Myocardial first-pass extraction fraction for Tl-201 exceeds 88% versus 50-60% for Tc-99m sestamibi [1]. This difference in extraction kinetics directly impacts the detectability of mild-to-moderate coronary stenosis, with studies indicating that Tc-99m sestamibi may be less sensitive for detecting mild-to-moderate coronary stenosis due to reduced tracer uptake differential [2].

Myocardial perfusion imaging Radiopharmaceutical pharmacokinetics SPECT tracer comparison

Diagnostic Specificity for Coronary Artery Disease in Women: Tl-201 versus Tc-99m Sestamibi SPECT

In a prospective head-to-head study of 115 women (85 with suspected CAD undergoing angiography, 30 normal volunteers), Tl-201 SPECT and Tc-99m sestamibi SPECT perfusion demonstrated similar overall sensitivity for detecting coronary artery disease. However, Tc-99m sestamibi showed significantly superior specificity compared with Tl-201. For detecting coronary lesions with ≥70% stenosis, specificity was 58.8% for Tl-201 versus 82.4% for Tc-99m sestamibi perfusion imaging (p = 0.01) [1]. When normal volunteers were included in the analysis, specificity for ≥70% stenosis was 67.2% for Tl-201 compared with 84.4% for Tc-99m sestamibi SPECT perfusion (p = 0.02) and 92.2% for ECG-gated Tc-99m sestamibi SPECT (p = 0.0004) [1]. This differential specificity has implications for clinical workflows and downstream resource utilization, as lower specificity with Tl-201 may prompt additional confirmatory testing.

Coronary artery disease diagnosis Women's cardiovascular imaging SPECT diagnostic accuracy

Diagnostic Accuracy of Quantitative Tl-201 SPECT in Obese versus Non-Obese Patients

Patient obesity significantly reduces the diagnostic accuracy of quantitative Tl-201 SPECT myocardial perfusion imaging. In a study of 607 patients undergoing exercise Tl-201 SPECT, obesity (defined as BMI ≥30 kg/m²) was associated with a statistically significant decrease in accuracy as measured by area under the receiver operating characteristic (ROC) curve. The AUC for obese patients (n=216; 38% of study population) was 0.86 ± 0.03 compared with 0.92 ± 0.02 for non-obese patients (p <0.05) [1]. This reduction in accuracy persisted despite similar estimates of maximal coronary blood flow (as assessed by peak exercise heart rate and rate-pressure product) and comparable severity of underlying coronary disease between groups [1]. Notably, body surface area and patient weight showed no significant independent effect on accuracy after controlling for other factors, suggesting the effect is mediated specifically by obesity-related photon attenuation and scatter rather than simple body size [1][2].

Obesity and cardiac imaging SPECT attenuation artifacts Diagnostic accuracy quantification

Effective Radiation Dose Comparison: Tl-201 versus Tc-99m-Labeled Perfusion Agents

Thallium-201 administration carries a substantially higher effective radiation dose compared with Tc-99m-labeled myocardial perfusion agents. The effective dose equivalent for a standard 150 MBq (4.0 mCi) Tl-201 dose is approximately 34.5 mSv [1]. In comparison, Tc-99m sestamibi administered at 1,480 MBq (40 mCi) delivers an effective dose equivalent of approximately 12.3 mSv, while Tc-99m tetrofosmin at the same activity delivers approximately 9.6 mSv [1]. This dose differential—approximately 2.8× to 3.6× higher for Tl-201—arises from the combination of Tl-201's longer physical half-life (73 hours vs. 6 hours for Tc-99m), longer biological half-life (approximately 10 days vs. shorter retention for Tc-99m agents), and the need to limit administered activity to approximately 150 MBq due to dosimetry constraints [1][2]. The kidney is the critical target organ, receiving an absorbed dose of 0.514 mGy/MBq (1.89 rad/mCi) [3]. Recent recalculated dosimetry confirms that gastrointestinal tract segments receive significantly higher absorbed doses than previously estimated [3].

Radiation dosimetry Radiopharmaceutical safety Patient radiation exposure

Radionuclidic Impurity Impact: Tl-202 Contamination Increases Renal Absorbed Dose

The radionuclidic purity of cyclotron-produced Tl-201 significantly impacts patient dosimetry, particularly regarding Tl-202 contamination. Kidney absorbed dose for pure Tl-201 is 0.27 Gy/GBq, compared with 0.97 Gy/GBq for Tl-202—a 3.6-fold difference [1]. A 2% presence of Tl-202 as a radionuclidic contaminant increases total absorbed kidney dose by approximately 11% [1]. Current USP/FDA specifications for Thallous Chloride Tl-201 Injection mandate at calibration: not less than 98% Tl-201 as a percentage of total activity, with contaminants limited to not more than 0.3% Tl-200, not more than 1.2% Tl-202, and not more than 0.2% Pb-203 [2]. Optimal procurement requires verification that the product is administered close to calibration time to minimize the effect of higher levels of radionuclidic contaminants pre- and post-calibration [2]. Cyclotron production with thick target yields achieves 18.8 MBq/μAh with radioisotopic purity exceeding 99% and radiochemical purity exceeding 98% [3].

Radiopharmaceutical quality control Radionuclidic purity Cyclotron production specifications

Thallium-201 Clinical and Research Procurement Scenarios Based on Differential Evidence


Myocardial Viability Assessment in Chronic Coronary Artery Disease with Left Ventricular Dysfunction

Procure Tl-201 for rest-redistribution or stress-redistribution-reinjection SPECT protocols when the clinical question specifically requires discrimination between hibernating viable myocardium and irreversibly infarcted scar tissue in patients with chronic CAD and reduced ejection fraction being evaluated for coronary revascularization. The time-dependent redistribution property of Tl-201 enables this single-tracer approach, whereas Tc-99m sestamibi has demonstrated inferior performance for identifying viable myocardium in comparative studies [1][2]. This application scenario is supported by evidence that Tl-201 rest-redistribution imaging provides valuable viability information comparable to PET and MRI in NIH investigations [3].

Dual-Isotope High-Speed Myocardial Perfusion Imaging Protocols (Stress Tl-201 / Rest Tc-99m)

Implement stress Tl-201 / rest Tc-99m sequential dual-isotope high-speed SPECT protocols using cadmium-zinc-telluride (CZT) detector systems. This approach leverages Tl-201's superior stress perfusion characteristics (higher extraction fraction and better flow linearity) while mitigating radiation exposure concerns by using reduced Tl-201 activity (≤50 MBq). Validation against invasive coronary angiography demonstrated sensitivity of 94%, normalcy rate of 92%, and accuracy of 83% for detecting significant CAD, with average examination duration of 22.4 ± 4.5 minutes [1][2]. This procurement scenario is specifically justified for facilities equipped with CZT cameras seeking to optimize workflow efficiency while maintaining diagnostic accuracy [3].

Absolute Myocardial Blood Flow Quantification Using Dynamic Tl-201 SPECT on CZT Cameras

Procure Tl-201 for research or clinical applications involving absolute myocardial blood flow (MBF) and coronary flow reserve (CFR) quantification using dynamic SPECT acquisition on CZT camera systems. Despite inferior physical imaging properties, Tl-201 demonstrates higher myocardial extraction fraction and superior flow linearity compared with both Tc-99m sestamibi and Tc-99m tetrofosmin, making it better suited for absolute flow quantification applications [1]. Dynamic Tl-201 SPECT studies have demonstrated clinically feasible flow quantification with vessel-based analysis showing significantly lower MBF (1.51 vs. 2.32, p<0.001) and CFR (1.52 vs. 2.36, p=0.019) in obstructive vessel territories [1]. This scenario represents an emerging research and advanced clinical application where Tl-201's pharmacokinetic advantages justify its selection over Tc-99m-labeled alternatives.

Assessment of Pulmonary Congestion and Left Ventricular Dysfunction via Lung-Heart Ratio

Utilize Tl-201 for clinical or research protocols requiring evaluation of pulmonary congestion and left ventricular dysfunction through quantitative lung-heart ratio (LHR) measurement. Increased Tl-201 lung uptake during stress (exercise or pharmacologic) is an established indicator of left ventricular dysfunction and correlates with elevated pulmonary capillary wedge pressure [1][2]. In oral dipyridamole stress testing, patients with transient myocardial perfusion defects demonstrated significantly higher LHR (0.51-0.52) compared with normal subjects (0.39, p<0.05), and an LHR >0.57 is considered abnormally increased [2]. This application provides prognostic information independent of perfusion defect assessment and represents a unique capability of Tl-201 imaging that is less well-established with Tc-99m-based tracers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thallium-201

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.